IRL-2500
Übersicht
Beschreibung
IRL-2500 ist ein potenter Antagonist von Endothelin-Rezeptoren, der speziell auf Endothelin-A- und Endothelin-B-Rezeptoren abzielt. Es hat sich gezeigt, dass es IC50-Werte von 1,3 Nanomolar für Endothelin-B-Rezeptoren und 94 Nanomolar für Endothelin-A-Rezeptoren aufweist . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den Endothelin-Signalweg zu untersuchen, der eine entscheidende Rolle bei der Regulierung des Gefäßtonus, der Entzündung und der Zellproliferation spielt .
Wissenschaftliche Forschungsanwendungen
IRL-2500 has a wide range of scientific research applications, including:
Chemistry: Used to study the endothelin signaling pathway and its role in various chemical processes.
Biology: Investigated for its effects on cell proliferation, inflammation, and vascular tone.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension and cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting endothelin receptors
Wirkmechanismus
Target of Action
IRL-2500, also known as (®-3-([1,1’-Biphenyl]-4-yl)-2-(N,3,5-trimethylbenzamido)propanoyl)-L-tryptophan, is a potent antagonist of the Endothelin receptor . It shows some selectivity for ETB receptors over ETA receptors . The IC50 values are 1.3 nM for ETB and 94 nM for ETA receptors .
Mode of Action
This compound interacts with its targets, the Endothelin receptors, by inhibiting their function . It has been suggested that this compound acts as an inverse agonist
Biochemical Pathways
The Endothelin system, which includes the Endothelin peptides and their corresponding receptors, contributes to the maintenance of vascular tone, regulation of inflammation and proliferation, and balancing of water homeostasis . By inhibiting the ETB receptors, this compound can affect these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound can be administered via intravenous injection .
Result of Action
The inhibition of ETB receptor-mediated blood pressure increase and renal vascular resistance in rats in vivo has been observed as a result of the action of this compound . This suggests that this compound could potentially be used in the treatment of conditions related to blood pressure and renal function.
Action Environment
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von IRL-2500 umfasst mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung spezifischer funktioneller Gruppen. Die wichtigsten Schritte der Synthese umfassen:
Bildung der Biphenylgruppe: Dies beinhaltet die Kupplung von zwei Phenylringen über einen geeigneten Linker.
Einarbeitung der Dimethylbenzoylgruppe:
Peptidbindungsbildung: Der letzte Schritt beinhaltet die Bildung von Peptidbindungen zwischen den Aminosäuren, um die vollständige Struktur von this compound zu bilden
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Peptidsynthesizern und Hochleistungsflüssigchromatographie (HPLC)-Reinigungstechniken ist in industriellen Umgebungen üblich .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen durch andere Gruppen zu ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Produkte liefern kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird verwendet, um den Endothelin-Signalweg und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf Zellproliferation, Entzündung und Gefäßtonus.
Medizin: Als potenzieller Therapeutikum für Erkrankungen wie Bluthochdruck und Herz-Kreislauf-Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Endothelin-Rezeptoren abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Endothelin-Rezeptoren antagonisiert, insbesondere Endothelin-A- und Endothelin-B-Rezeptoren. Durch die Bindung an diese Rezeptoren hemmt this compound die Wirkung von Endothelin-Peptiden, die starke Vasokonstriktoren sind. Dies führt zu einem Absinken des Blutdrucks und des Gefäßwiderstands . Die molekularen Ziele von this compound sind die Endothelin-Rezeptoren, und die beteiligten Pfade beziehen sich in erster Linie auf die Regulierung des Gefäßtonus und der Entzündung .
Analyse Chemischer Reaktionen
Types of Reactions
IRL-2500 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: Substitution reactions can be used to replace specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Macitentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung von pulmonaler arterieller Hypertonie eingesetzt wird.
Sparsentan: Ein dualer Endothelin-A- und Angiotensin-II-Rezeptor-Antagonist.
Sitaxsentan: Ein selektiver Endothelin-A-Rezeptor-Antagonist
Einzigartigkeit
IRL-2500 ist einzigartig in seiner hohen Selektivität für Endothelin-B-Rezeptoren mit einem IC50-Wert von 1,3 Nanomolar im Vergleich zu 94 Nanomolar für Endothelin-A-Rezeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von Endothelin-B-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen .
Biologische Aktivität
IRL-2500 is a synthetic peptide that has garnered attention for its biological activities, particularly as an endothelin receptor antagonist. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Overview of this compound
This compound is characterized as a potent and selective antagonist of the endothelin B (ETB) receptor. Its chemical structure includes a biphenyl group, which enhances its binding affinity and selectivity towards ETB receptors compared to ETA receptors. The IC50 values indicate a strong potency with 1.3 nM for ETB and 94 nM for ETA receptors, demonstrating over 100-fold selectivity for ETB .
This compound functions by inhibiting the action of endothelin-1 (ET-1), a potent vasoconstrictor involved in various physiological processes including blood pressure regulation. The binding of this compound to the ETB receptor prevents the activation of downstream signaling pathways that lead to vasoconstriction and increased vascular resistance .
Binding Interactions
The interactions between this compound and the ETB receptor have been elucidated through structural studies. The crystal structure reveals that the biphenyl group penetrates the transmembrane core, stabilizing the inactive conformation of the receptor, thereby acting as an inverse agonist . This stabilization is crucial for its efficacy in reducing basal receptor activity.
Biological Effects
In Vitro Studies:
- Endothelin Receptor Binding: this compound effectively inhibits the binding of ET-1 to ETB receptors in vitro, showcasing its potential therapeutic applications in conditions characterized by excessive endothelin activity .
- Vasodilatory Responses: Studies have shown that this compound can attenuate contractions induced by sarafotoxin S6c in various animal models, indicating its role in modulating vascular responses .
In Vivo Studies:
- Blood Pressure Regulation: In anesthetized rat models, administration of this compound resulted in significant inhibition of endothelin-induced decreases in mean arterial pressure (MAP) and renal vascular resistance (RVR) . This suggests potential applications in managing hypertension and related cardiovascular conditions.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Hypertension Management: A study involving conscious rats demonstrated that pretreatment with this compound significantly reduced the vasodepressor response to ET-1, suggesting its utility in treating hypertensive crises .
- Neuroprotective Effects: Research indicates that this compound may have protective effects against brain edema, further supporting its potential therapeutic roles beyond cardiovascular applications .
Data Summary
The following table summarizes key pharmacological properties and biological activities associated with this compound:
Property | Value |
---|---|
Selectivity (IC50) | ETB: 1.3 nM; ETA: 94 nM |
Vasodilatory Effect | Significant attenuation of contraction |
Hemolytic Activity | Induces hemolysis at high concentrations |
Aqueous Solubility | Relatively low |
Eigenschaften
IUPAC Name |
(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H35N3O4/c1-23-17-24(2)19-28(18-23)35(41)39(3)33(20-25-13-15-27(16-14-25)26-9-5-4-6-10-26)34(40)38-32(36(42)43)21-29-22-37-31-12-8-7-11-30(29)31/h4-19,22,32-33,37H,20-21H2,1-3H3,(H,38,40)(H,42,43)/t32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDORQWMYRRLQV-JHOUSYSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)C(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415511 | |
Record name | IRL-2500 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169545-27-1 | |
Record name | IRL-2500 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of IRL 2500 and how does it interact with this target?
A1: IRL 2500 acts as a potent and selective antagonist of the endothelin ETB receptor. [, ] It binds to the ETB receptor, effectively blocking the binding of endothelin-1 (ET-1) and other agonists, thus inhibiting the activation of downstream signaling pathways. [, ]
Q2: What are the downstream effects of IRL 2500 binding to the ETB receptor?
A2: IRL 2500 binding to the ETB receptor inhibits various physiological responses mediated by ETB activation, such as vasoconstriction. [] While ET-1 is known to induce both transient depressor and sustained pressor responses, IRL 2500 selectively inhibits the sustained pressor effects mediated by ETB receptors. [] This suggests a vasodilatory role of ETB receptors, which is unmasked by IRL 2500. [] Furthermore, IRL 2500 attenuates brain edema formation and disrupts the blood-brain barrier in a mouse cold injury model, likely by interfering with ETB-mediated inflammatory responses and vascular permeability. [, ]
Q3: Does IRL 2500 interact with other endothelin receptors?
A3: While IRL 2500 exhibits high selectivity for the ETB receptor, it displays weak affinity for the ETA receptor at higher concentrations. [, , ] Studies using selective antagonists for ETA and ETB receptors indicate a complex interplay between these two subtypes in mediating the physiological effects of ET-1. [, ]
Q4: Are there differences in IRL 2500 binding affinity across species?
A4: Yes, variations in IRL 2500's binding affinity for ETB receptors have been observed across different species. For instance, the affinity of ETB receptors for IRL 2500 is significantly higher in human left ventricle compared to rat left ventricle. [] These interspecies differences highlight the importance of considering the species used in preclinical studies when interpreting the pharmacological effects of IRL 2500.
Q5: What is the role of IRL 2500 in studying endothelin-mediated glutamate release?
A6: IRL 2500 has proven valuable in dissecting the role of ETB receptors in endothelin-mediated glutamate release from astrocytes. Studies using IRL 2500 demonstrate that both ETA and ETB receptors contribute to this process, with ETB playing a significant role. [] This highlights the potential of ETB antagonists like IRL 2500 in mitigating glutamate excitotoxicity, a major contributor to neuronal death in conditions like ischemia.
Q6: Can IRL 2500 affect the production or secretion of other vasoactive substances?
A7: Research suggests that IRL 2500 might indirectly influence the production and secretion of other vasoactive factors. For example, studies indicate that ETB receptor stimulation can increase adrenomedullin secretion from canine aortic endothelial cells, and this effect is blocked by IRL 2500. [] This finding suggests a potential interplay between ETB receptor activity and the adrenomedullin system, highlighting the complex interplay between various vasoactive pathways.
Q7: Does IRL 2500 hold promise as a therapeutic agent?
A8: While IRL 2500 has demonstrated promising results in preclinical studies, especially in models of brain edema and cold injury, further research is needed to fully assess its therapeutic potential in humans. [, ] Investigating its long-term effects, safety profile, and efficacy in clinical trials will be crucial in determining its suitability as a therapeutic agent.
Q8: What are the limitations of current research on IRL 2500?
A9: Current research on IRL 2500 primarily focuses on preclinical models, with limited data from human studies. [, , ] Therefore, further investigations, including clinical trials, are crucial to confirm its safety and efficacy in humans. Additionally, exploring potential long-term effects and understanding the full spectrum of IRL 2500's interactions with other physiological systems will be critical for its translation into a viable therapeutic option.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.